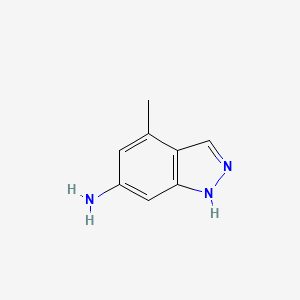

4-methyl-1H-indazol-6-amine

Description

Properties

IUPAC Name |

4-methyl-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKINGKUOTZMZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310618 | |

| Record name | 4-Methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-74-1 | |

| Record name | 4-Methyl-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-methyl-1H-indazol-6-amine chemical properties and structure

Technical Profile: 4-Methyl-1H-indazol-6-amine [1][2][3]

Executive Summary

4-methyl-1H-indazol-6-amine (CAS: 885520-74-1) is a critical heterocyclic building block in modern medicinal chemistry, particularly within the field of kinase inhibitor discovery and neuropharmacology. As a 6-aminoindazole derivative, it serves as a bioisostere for the purine and quinazoline scaffolds commonly found in ATP-competitive inhibitors. The presence of the 4-methyl group provides unique steric bulk that can induce conformational selectivity in target proteins (e.g., EGFR, Syk) or improve metabolic stability by blocking potential oxidation sites. This guide details its chemical properties, validated synthetic pathways, and application in drug design.

Chemical Identity & Physical Properties

| Property | Value |

| IUPAC Name | 4-methyl-1H-indazol-6-amine |

| CAS Number | 885520-74-1 |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Exact Mass | 147.0796 Da |

| SMILES | CC1=C2C=NNC2=CC(=C1)N |

| InChI Key | AKINGKUOTZMZTO-UHFFFAOYSA-N |

| LogP (Predicted) | ~1.2 |

| pKa (Predicted) | ~3.5 (indazole N), ~4.5 (aniline N) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

Structural Analysis & Tautomerism

Tautomeric Equilibrium

Like all indazoles, 4-methyl-1H-indazol-6-amine exists in a tautomeric equilibrium between the 1H- and 2H-forms. In solution and the solid state, the 1H-tautomer is thermodynamically favored due to the preservation of the benzene ring's aromaticity (benzenoid structure), whereas the 2H-tautomer adopts a quinoid-like structure.

-

1H-Form (Dominant): N1 is protonated; C3=N2 double bond.

-

2H-Form (Minor): N2 is protonated; N1=C7a double bond.

The 4-methyl substituent introduces steric pressure near the C3/C3a region but does not significantly disrupt the preference for the 1H-tautomer. However, during alkylation reactions, the nucleophilicity of N1 vs. N2 is heavily influenced by solvent polarity and base strength.

Electronic Properties

-

6-Amino Group: Acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the indazole ring, particularly at C3 and C7. This makes the ring susceptible to electrophilic aromatic substitution (e.g., halogenation) at C3.

-

4-Methyl Group: Provides weak inductive electron donation and significant steric bulk, which can hinder metabolic attack at the C4 position and restrict rotation of substituents at C3 or C5 in complex ligands.

Synthetic Pathways

The synthesis of 4-methyl-1H-indazol-6-amine typically proceeds via the reduction of its nitro-precursor. The construction of the indazole core is the rate-limiting step.

Synthesis Flowchart

Caption: Primary synthetic route via Jacobson indazole synthesis and nitro reduction.

Detailed Experimental Protocol

Stage 1: Preparation of 4-Methyl-6-nitro-1H-indazole

-

Reagents: 2,4-Dimethyl-5-nitroaniline, Sodium nitrite (NaNO₂), Glacial acetic acid.

-

Method:

-

Dissolve 2,4-dimethyl-5-nitroaniline in glacial acetic acid.

-

Cool to 0–5°C and add aqueous NaNO₂ dropwise.

-

Allow the mixture to warm to room temperature (or heat gently to 60°C depending on kinetics) to facilitate intramolecular cyclization.

-

Workup: Pour into ice water, filter the precipitate, and recrystallize from ethanol.

-

Yield: Typically 60–80%.

-

Stage 2: Reduction to 4-Methyl-1H-indazol-6-amine

-

Reagents: 4-Methyl-6-nitro-1H-indazole, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas (H₂).[4]

-

Protocol:

-

Suspend 4-methyl-6-nitro-1H-indazole (1.0 eq) in methanol (10 mL/g) in a hydrogenation vessel.

-

Add 10% Pd/C (10 wt% loading).

-

Purge the vessel with nitrogen, then introduce H₂ (balloon pressure or 1–3 atm).

-

Stir vigorously at room temperature for 4–12 hours. Monitor by TLC or LC-MS (Disappearance of nitro peak m/z ~178; appearance of amine m/z ~148).

-

Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purification: If necessary, purify via flash chromatography (DCM/MeOH) or recrystallization from EtOAc/Hexanes.

-

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The indazole scaffold is a privileged structure for kinase inhibition. The N1-H and N2 atoms often function as a donor-acceptor pair to bind with the kinase hinge region (e.g., Glu/Met residues).

-

4-Methyl Role: The methyl group at C4 projects into the "gatekeeper" region or the solvent-exposed front pocket, depending on binding orientation. It can induce selectivity against kinases with smaller gatekeeper residues.

-

6-Amine Role: Serves as a vector for extending the molecule into the ribose-binding pocket or solvent channel. It is frequently functionalized (e.g., amide coupling, urea formation) to improve potency and solubility.

Pharmacophore Map

Caption: Pharmacophoric features of the 4-methyl-6-aminoindazole scaffold in kinase drug design.

Case Studies

-

Syk Inhibitors: Analogues of 6-aminoindazole have been utilized in Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune diseases. The 6-position is often derivatized with solubilizing groups (e.g., morpholine, piperazine).

-

EGFR Inhibitors: The scaffold acts as a bioisostere for quinazoline in EGFR inhibitors, where the 4-methyl group can help overcome T790M resistance mutations by altering the binding pose.

Chemical Reactivity & Handling

Regioselectivity of Alkylation

Alkylation of 4-methyl-1H-indazol-6-amine (e.g., with methyl iodide) can occur at N1, N2, or the exocyclic amine (N6).

-

Base (NaH/DMF): Favors N1-alkylation (thermodynamic product).

-

Base (K2CO3/Acetone): May yield mixtures of N1 and N2 isomers.

-

Protection: To selectively functionalize the C6-amine, the indazole nitrogen (N1) is typically protected (e.g., with THP or SEM) or the reaction is performed under conditions where the aniline nitrogen is more nucleophilic (e.g., reductive amination).

Safety Data

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[5]

-

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

PubChem. 4-methyl-1H-indazol-6-amine (CID 24728761). National Library of Medicine. Link

-

World Intellectual Property Organization. WO2009084695 - Fused Heterocyclic Compound. (Describes synthesis of 4-methyl-6-nitro-1H-indazole precursor). Link

-

BenchChem. Synthesis of 6-Aminoindazoles via Nitro Reduction. (General protocol adaptation). Link

-

Google Patents. US9145414B2 - 1,2,4-triazine-6-carboxamide derivative. (Cites use of 4-methyl-1H-indazol-6-amine as intermediate).[2] Link

-

ChemicalBook. 4-Methyl-1H-indazol-6-amine Product Properties.Link

Sources

- 1. 6967-12-0|1H-Indazol-6-amine|BLD Pharm [bldpharm.com]

- 2. CN113896744B - A selective EGFR inhibitor - Google Patents [patents.google.com]

- 3. 885520-74-1|4-Methyl-1H-indazol-6-amine|BLD Pharm [bldpharm.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 6-Methyl-1H-indazol-4-amine (CAS 90764-89-9)

This guide is structured to address the specific technical requirements of CAS 90764-89-9 .

Clarifying the Isomerism, Synthesis, and Medicinal Utility of the Indazole Scaffold

Executive Summary

4-Amino-6-methyl-1H-indazole (CAS 90764-89-9) is a critical bicyclic heteroaromatic intermediate used primarily in the synthesis of small-molecule kinase inhibitors and immuno-oncology agents.

Critical Editorial Note on Isomerism: The user query specified the name "4-methyl-1H-indazol-6-amine" but provided the CAS number 90764-89-9 .

-

CAS 90764-89-9 corresponds to 6-methyl-1H-indazol-4-amine (Methyl at C6, Amine at C4).[1]

-

The reverse isomer, 4-methyl-1H-indazol-6-amine (Methyl at C4, Amine at C6), corresponds to CAS 885520-74-1 .[2]

-

Directive: This guide focuses on the chemical entity defined by the provided unique identifier (CAS 90764-89-9 ), while referencing the isomer where relevant for comparative medicinal chemistry.

This compound serves as a "privileged scaffold" bioisostere for indole and purine systems, offering unique hydrogen-bonding capabilities in the hinge region of ATP-binding pockets in enzymes such as VEGFR , PLK4 , and IDO1 .

Chemical Profile & Properties[4][5][6][7][8][9][10][11][12]

The indazole core is amphoteric, but the presence of the primary amine at position 4 significantly enhances basicity and nucleophilicity compared to the unsubstituted scaffold.

Table 1: Physicochemical Specifications (CAS 90764-89-9)

| Property | Specification |

| IUPAC Name | 6-Methyl-1H-indazol-4-amine |

| Common Synonyms | 4-Amino-6-methylindazole; 1H-Indazol-4-amine, 6-methyl- |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |

| pKa (Calculated) | ~3.5 (Indazole N1-H), ~4.8 (Aniline NH₂) |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |

| Topological Polar Surface Area | 51.8 Ų |

Synthetic Methodologies

The synthesis of 6-methyl-1H-indazol-4-amine typically proceeds via the functionalization of the pre-formed indazole core or cyclization of substituted anilines.[3] The most robust route for research scale involves the regioselective nitration of 6-methylindazole followed by reduction.

Protocol A: Regioselective Nitration & Reduction (Primary Route)[9]

Rationale: The 6-methyl group activates the C4 position (ortho to methyl, meta to N1) and the indazole N1 directs electrophilic substitution, making C4 the favored site for nitration over C5 or C7.

Step 1: Nitration[4]

-

Reagents: 6-Methyl-1H-indazole (1.0 eq), Fuming HNO₃ (1.5 eq), H₂SO₄ (solvent).

-

Procedure: Dissolve 6-methyl-1H-indazole in conc. H₂SO₄ at 0°C. Add fuming nitric acid dropwise, maintaining internal temperature <5°C.

-

Mechanism: Electrophilic aromatic substitution (

). -

Workup: Pour onto crushed ice. Neutralize with Na₂CO₃ to precipitate 6-methyl-4-nitro-1H-indazole . Filter and wash with water.

-

Yield: Typically 65–75%.

Step 2: Reduction[4]

-

Reagents: 6-Methyl-4-nitro-1H-indazole, SnCl₂·2H₂O (5.0 eq) or H₂/Pd-C (10%), Ethanol/HCl.

-

Procedure: Suspend nitro intermediate in ethanol. Add SnCl₂ solution in conc. HCl dropwise at RT, then reflux for 3 hours. Alternatively, use catalytic hydrogenation (40 psi H₂) for cleaner workup.

-

Workup: Neutralize with NaOH, extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM:MeOH 95:5).

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis logic and potential diversion points for analog generation.

Caption: Two-step synthesis of CAS 90764-89-9 via regioselective nitration and reduction.

Medicinal Chemistry Applications

The 4-amino-indazole scaffold is a bioisostere of the adenine ring found in ATP. This makes CAS 90764-89-9 a high-value building block for Type I and Type II Kinase Inhibitors .

Mechanism of Action: Hinge Binding

In many kinase inhibitors (e.g., Pazopanib , Axitinib analogues), the indazole nitrogen (N1 or N2) and the exocyclic amine (or its amide derivative) form a bidentate hydrogen-bonding motif with the "hinge region" of the kinase ATP-binding pocket.

-

N1-H: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue.

-

N2: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH.

-

C4-Amine: Often derivatized to extend into the solvent-exposed region or the "gatekeeper" pocket to confer selectivity.

Target Classes[14]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Indazoles are potent angiogenic inhibitors. The 4-amino group is frequently acylated with aryl-ureas or sulfonamides to target the DFG-out conformation (Type II inhibition).

-

PLK4 (Polo-like Kinase 4): 4- and 6-amino indazoles have been identified as inhibitors of PLK4, a regulator of centriole duplication implicated in breast cancer.

-

IDO1 (Indoleamine 2,3-dioxygenase 1): Recent studies suggest 4-amino-indazoles can inhibit IDO1, a metabolic checkpoint in immune escape.

Visualization: Kinase Signaling & Inhibition

The diagram below maps the role of indazole-based inhibitors within the VEGFR signaling cascade, a primary application area.

Caption: Indazole derivatives inhibit VEGFR autophosphorylation, blocking the RAS/RAF/MEK/ERK cascade.

Handling & Stability (Self-Validating Protocol)

To ensure experimental integrity, researchers must adhere to the following stability protocols. The amine group is susceptible to oxidation, and the indazole N-H is acidic enough to react with strong bases.

Storage & Handling Table

| Parameter | Protocol | Reason (Causality) |

| Storage Temp | 2–8°C (Desiccated) | Prevents oxidative degradation of the primary amine (prowning). |

| Atmosphere | Argon or Nitrogen | Mitigates moisture absorption and carbonate formation. |

| Solvent Choice | DMSO, DMF, MeOH | Avoid ketones (e.g., acetone) to prevent Schiff base formation with the C4-amine. |

| Acidity | Stable in dilute acid | Forms stable hydrochloride salts; avoid strong oxidizers. |

Validation Step: Before use in critical coupling reactions (e.g., Buchwald-Hartwig), verify purity via LC-MS. A pure sample should show a single peak at [M+H]⁺ = 148.2 and no discoloration (dark brown indicates oxidation).

References

-

Sigma-Aldrich. 4-Amino-6-methyl-1H-indazole Product Specification & Safety Data Sheet.Link

-

BenchChem. Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide. (2025).[4][5][6][7][8][9] Link

-

Royal Society of Chemistry. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances (2020). Link

-

National Institutes of Health (PubChem). 1H-Indazol-4-amine, 6-methyl- (CID 135408685).Link

-

BLD Pharm. Product Analysis: 6-Methyl-1H-indazol-4-amine (CAS 90764-89-9).Link

Sources

- 1. 6-Methyl-1H-indazol-4-amine,90764-89-9-Amadis Chemical [amadischem.com]

- 2. 90764-89-9|6-Methyl-1H-indazol-4-amine|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 12-(9-Anthroyloxy)stearic acid | C33H44O4 | CID 121860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(9-Anthryl)-4'-chloroacrylophenone | C23H15ClO | CID 5832642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological Profiling of 4-Methyl-1H-indazol-6-amine Derivatives: A Comprehensive Technical Guide

Executive Summary

The indazole ring system is a highly privileged scaffold in modern medicinal chemistry. Specifically, the 4-methyl-1H-indazol-6-amine moiety has emerged as a critical building block for designing highly selective kinase inhibitors and allosteric receptor modulators. The strategic placement of the methyl group at the C4 position provides critical steric bulk that occupies specific hydrophobic pockets within target proteins, while the primary amine at C6 serves as an optimal synthetic handle for conjugation (e.g., forming amides, ureas, or heterocycles). This whitepaper explores the biological activity of these derivatives across three primary therapeutic domains: Spleen Tyrosine Kinase (Syk) inhibition in oncology and autoimmunity, AMPA receptor modulation in neurology, and EGFR inhibition in targeted cancer therapies.

Spleen Tyrosine Kinase (Syk) Inhibition

Mechanistic Grounding

Syk is a non-receptor tyrosine kinase that plays a pivotal role in immune cell signaling. It binds to the ITAM domains of immune receptors (such as the B-cell receptor, BCR) and propagates downstream signals through the PI3K and Ca2+/NFAT pathways, driving cell proliferation and differentiation (1)[1]. 1,2,4-triazine-6-carboxamide derivatives incorporating the 4-methyl-1H-indazol-6-amine functionality exhibit potent and selective Syk inhibition. The indazole core acts as an ATP-competitive hinge binder, utilizing its N1-H and N2 atoms as a hydrogen bond donor-acceptor pair to anchor the inhibitor within the kinase domain.

Syk Signaling Pathway and Targeted Inhibition Logic

Self-Validating Protocol: In Vitro Syk Kinase Luminescence Assay

To ensure scientific integrity, the evaluation of these derivatives requires a self-validating assay system. We utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo) because it provides a universal readout independent of specific peptide substrates, minimizing false positives (2)[2].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 4× enzyme solution using purified human Syk protein (full-length) in reaction buffer (20 mM Tris-HCl pH 7.5, 20 mM NaCl, 2.5 mM DTT, 10 mM MgCl2).

-

Compound Dilution (Causality): Serially dilute the 4-methyl-1H-indazol-6-amine derivative in 100% DMSO, then dilute into the reaction buffer to achieve a 4× compound solution. Causality: Maintaining a final DMSO concentration of ≤1% prevents solvent-induced enzyme denaturation while keeping hydrophobic derivatives in solution.

-

Incubation: Mix 2.5 μL of compound solution with 2.5 μL of enzyme solution in a 384-well plate. Incubate at 25°C for 15 minutes to allow pre-equilibrium binding.

-

Reaction Initiation (Causality): Add 5 μL of ATP/substrate mix. Causality: The ATP concentration must be set at the empirical

value for Syk to ensure the assay is highly sensitive to competitive inhibitors. Incubate for 60 minutes. -

Detection & Validation: Add 10 μL of Kinase-Glo reagent. Read luminescence. Self-Validation Check: Calculate the Z'-factor using DMSO vehicle controls and a reference inhibitor (e.g., Staurosporine). The assay is only validated and approved for IC50 calculation if Z' > 0.5, ensuring statistical reliability.

AMPA Receptor Modulation in Neurology

Mechanistic Grounding

Beyond oncology, 4-methyl-1H-indazol-6-amine derivatives, specifically synthesized as azabenzimidazoles, are utilized to treat neurological conditions characterized by excessive neuronal activity, such as schizophrenia and epilepsy (3)[3]. These compounds act as Transmembrane AMPA Receptor Regulatory Protein (TARP)-dependent AMPA receptor antagonists. The indazole moiety is crucial for penetrating the blood-brain barrier (BBB) due to its favorable topological polar surface area (TPSA) and optimized lipophilicity.

TARP-Dependent AMPA Receptor Modulation Logic

Self-Validating Protocol: Electrophysiological Patch-Clamp Validation

To validate TARP-dependent antagonism, whole-cell patch-clamp electrophysiology must be employed.

-

Cell Preparation: Transfect HEK293 cells with plasmids encoding GluA subunits and specific TARPs (e.g., TARP γ-8, which is highly localized in the hippocampus).

-

Perfusion Setup (Causality): Use a rapid perfusion system (exchange time < 1 ms). Causality: AMPA receptors desensitize in milliseconds; slow application would miss the peak current, leading to inaccurate IC50 calculations and false efficacy readouts.

-

Recording: Voltage-clamp the cells at -70 mV. Apply glutamate (1 mM) in the presence and absence of the indazole derivative.

-

Validation: Ensure leak currents are <100 pA and series resistance changes by <20% throughout the recording. Reject cells failing these criteria to maintain data integrity.

Selective EGFR Inhibition in Targeted Oncology

Mechanistic Grounding

The 4-methyl-1H-indazol-6-amine scaffold is also a key intermediate in synthesizing selective Epidermal Growth Factor Receptor (EGFR) inhibitors (4)[4]. In these architectures, the indazole ring mimics the adenine ring of ATP. The 4-methyl substitution restricts the rotational freedom of the molecule, locking it into an active conformation that fits perfectly into the mutated EGFR binding pocket (e.g., L858R/T790M) while clashing sterically with the wild-type (WT) EGFR pocket, thereby driving high selectivity and reducing off-target toxicity.

Quantitative Data Summary

The following table summarizes the comparative biological activity of representative 4-methyl-1H-indazol-6-amine derivatives across different targets, demonstrating the scaffold's versatility.

| Target Protein | Therapeutic Indication | Derivative Class | Representative IC50 / Activity | Selectivity Profile |

| Syk Kinase | Hematological Malignancies | 1,2,4-triazine-6-carboxamides | < 10 nM | High selectivity over ZAP70 |

| AMPA (TARP γ-8) | Schizophrenia, Epilepsy | Azabenzimidazoles | < 50 nM | Selective over TARP γ-2 |

| EGFR (Mutant) | Non-Small Cell Lung Cancer | Substituted Indazoles | < 5 nM | >100-fold over EGFR-WT |

Conclusion

The 4-methyl-1H-indazol-6-amine moiety is far more than a simple structural building block; it is a pharmacophoric linchpin that dictates target engagement, metabolic stability, and selectivity. By understanding the causality behind its interactions—whether through hydrogen bonding in the Syk hinge region, allosteric modulation of AMPA/TARP complexes, or steric gating in mutant EGFR—drug development professionals can systematically leverage this scaffold to design next-generation therapeutics.

References

- Title: US9145414B2 - 1,2,4-triazine-6-carboxamide derivative Source: Google Patents URL

- Title: WO2013047813A1 - 1,2,4-triazine-6-carboxamide derivative Source: Google Patents URL

- Title: US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators Source: Google Patents URL

- Title: CN113896744B - A selective EGFR inhibitor Source: Google Patents URL

Sources

- 1. US9145414B2 - 1,2,4-triazine-6-carboxamide derivative - Google Patents [patents.google.com]

- 2. WO2013047813A1 - 1,2,4-triazine-6-carboxamide derivative - Google Patents [patents.google.com]

- 3. US11312712B2 - Azabenzimidazoles and their use as AMPA receptor modulators - Google Patents [patents.google.com]

- 4. CN113896744B - A selective EGFR inhibitor - Google Patents [patents.google.com]

4-methyl-1H-indazol-6-amine: A Strategic Kinase Inhibitor Scaffold

This guide details the technical utility, synthesis, and application of 4-methyl-1H-indazol-6-amine as a scaffold in kinase inhibitor discovery.[1]

Executive Summary & Scaffold Analysis

4-methyl-1H-indazol-6-amine (CAS: 885520-74-1) is a privileged bicyclic heteroaromatic scaffold used to design Type I and Type II ATP-competitive kinase inhibitors. It is a structural congener of the 3-methyl-indazol-6-amine core found in the FDA-approved drug Pazopanib (Votrient), but with a distinct steric and electronic profile due to the C4-methyl substituent.

Core Chemical Attributes[1][2][3][4][5][6][7][8][9]

-

Bioisosterism: The indazole core serves as a bioisostere for the purine ring of ATP, allowing the N1/N2 nitrogens to form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).

-

The "Magic Methyl" Effect at C4: Unlike the common C3-methyl group (which points towards the gatekeeper residue in many binding modes), the C4-methyl group occupies a unique position at the entrance of the ATP-binding pocket. It can:

-

Restrict Conformation: Induce a twist in N-linked substituents, locking the bioactive conformation.

-

Fill Hydrophobic Pockets: Target the solvent-exposed hydrophobic region (Region II) often found adjacent to the ribose-binding pocket.

-

Modulate pKa: The electron-donating methyl group increases the basicity of the N1 nitrogen and the 6-amino group, potentially strengthening H-bond interactions.

-

Tautomeric Considerations

The scaffold exists in a tautomeric equilibrium between 1H-indazole and 2H-indazole .

-

Free Base: The 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents.

-

Kinase Binding: Many inhibitors (like Pazopanib) bind in the 2H-form , where the N1-H is replaced by an alkyl group or the N1 acts as an H-bond acceptor while N2 acts as a donor. The C4-methyl group can sterically influence this equilibrium, often favoring the 1H-form in solution unless N-alkylated.

Synthetic Pathways

The synthesis of 4-methyl-1H-indazol-6-amine is less trivial than its 3-methyl counterpart due to the specific regiochemistry required. The two primary industrial routes are Diazotization/Cyclization (Bartsch/Jacobson method) and Nucleophilic Aromatic Substitution (SNAr) .

Route A: Diazotization of 2,4-Dimethyl-5-nitroaniline (The "Jacobson" Cyclization)

This is the most direct route, utilizing the intramolecular cyclization of a diazonium species onto the adjacent methyl group.

Mechanism:

-

Diazotization: 2,4-dimethyl-5-nitroaniline is treated with NaNO₂/HCl to form the diazonium salt.

-

Cyclization: The diazonium group attacks the adjacent C3-methyl group (which is activated by the nitro group and the diazonium itself) to close the ring, forming 4-methyl-6-nitro-1H-indazole.

Route B: Hydrazine Condensation (The "Fluorobenzaldehyde" Route)

Preferred for introducing N1-substituents early in the synthesis.

-

Precursor: Start with 2-fluoro-4-methyl-5-nitrobenzaldehyde .

-

Cyclization: Condensation with hydrazine hydrate (or alkyl hydrazine) effects both Schiff base formation and SNAr displacement of the fluorine, yielding the indazole core.

Experimental Protocols

Protocol 1: Synthesis via Diazotization (Route A)

Objective: Preparation of 4-methyl-1H-indazol-6-amine from 2,4-dimethyl-5-nitroaniline.

Step 1: Cyclization to 4-methyl-6-nitro-1H-indazole

-

Dissolution: Dissolve 2,4-dimethyl-5-nitroaniline (10.0 g, 60 mmol) in Glacial Acetic Acid (150 mL).

-

Diazotization: Cool the solution to 0–5 °C. Add NaNO₂ (4.5 g, 65 mmol) dissolved in minimal water dropwise, maintaining temperature <5 °C. Stir for 1 hour.

-

Ring Closure: Allow the reaction to warm to room temperature and stir for 12 hours. The mixture will darken as the indazole forms.

-

Workup: Pour the mixture into ice water (500 mL). The product, 4-methyl-6-nitro-1H-indazole , precipitates as a yellow/brown solid. Filter, wash with water, and dry.[2]

-

Yield: ~65-75%.

-

Step 2: Reduction to 4-methyl-1H-indazol-6-amine

-

Setup: Suspend the nitroindazole (5.0 g) in Ethanol/Water (4:1, 100 mL). Add Ammonium Chloride (1.5 g) and Iron Powder (8.0 g, 5 eq).

-

Reflux: Heat to reflux (80 °C) with vigorous stirring for 4 hours. Monitor by TLC (disappearance of yellow nitro spot).

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Alkalinize with sat. NaHCO₃ and extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and evaporate.[4][2]

-

Purification: Recrystallize from Toluene or purify via flash chromatography (DCM/MeOH 95:5).

-

Final Product: Off-white to pale yellow solid.

-

Protocol 2: Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC₅₀ of a 4-methyl-indazol-6-amine derivative against VEGFR2 (KDR).

-

Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Compound Plate: Serially dilute the test compound in DMSO (10 mM start) to create a 10-point dose-response curve.

-

Enzyme Reaction:

-

Add 2 µL of compound (or DMSO control) to a 384-well white plate.

-

Add 4 µL of VEGFR2 enzyme (0.5 ng/µL in buffer). Incubate 10 min at RT.

-

Add 4 µL of Substrate Mix (0.2 µg/µL Poly(Glu,Tyr) + 10 µM Ultra-Pure ATP).

-

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Analysis: Measure Luminescence. Fit data to a sigmoidal dose-response equation:

Visualizations

Diagram 1: Synthesis Workflow (Diazotization Route)

Caption: Step-wise synthesis of 4-methyl-1H-indazol-6-amine via the Jacobson cyclization method.

Diagram 2: VEGFR2 Signaling Pathway & Inhibition

The following diagram illustrates the downstream effects of inhibiting VEGFR2 with an indazole-based scaffold.

Caption: Mechanism of action: The scaffold blocks ATP binding at VEGFR2, halting downstream angiogenesis signaling.

References

-

Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry. Link

-

Lukin, K., et al. (2006).[5] "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." Journal of Organic Chemistry. Link

-

GlaxoSmithKline. (2010). "Chemical Compounds (PDK1 Inhibitors)." World Intellectual Property Organization, WO2010059658A1. Link

-

Song, Z., et al. (2017). "Synthesis of indazoles." World Intellectual Property Organization, WO2017186693A1. Link

-

BenchChem. (2025).[1][4] "Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development." Link

Sources

The Therapeutic Potential of Aminoindazole Derivatives in Oncology: A Comprehensive Technical Guide

Executive Summary

The aminoindazole scaffold has emerged as a privileged pharmacophore in modern oncology, primarily due to its exceptional capacity to mimic the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows aminoindazole derivatives to anchor deeply within the highly conserved hinge regions of various oncogenic kinases. This whitepaper dissects the mechanistic rationale, recent clinical breakthroughs, and experimental validation frameworks surrounding aminoindazole derivatives, providing a definitive guide for researchers and drug development professionals.

The Molecular Rationale of the Aminoindazole Pharmacophore

The indazole ring system, particularly when substituted with an amino group at the 3- or 6-position, presents a highly versatile hydrogen-bonding network. The nitrogen atoms (N1 and N2) of the indazole core, coupled with the exocyclic amine, act as critical hydrogen bond donors and acceptors. In the context of kinase inhibition, this triad forms stable bidentate or tridentate interactions with the backbone amides of the kinase hinge region (e.g., Ala564 and Glu562 in FGFRs). Furthermore, the tautomeric nature of the indazole ring allows for dynamic conformational adaptation within hydrophobic pockets, enhancing both target affinity and residence time.

Targeted Kinase Inhibition: The Entrectinib Paradigm

The discovery of Entrectinib (Compound 2) represents a landmark validation of the 3-aminoindazole core. Originally identified through high-throughput screening, the 3-amino-5-substituted indazole starting point was optimized to yield a potent, orally available inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and Pan-Tropomyosin Receptor Kinases (Pan-TRKs)[1].

Entrectinib effectively penetrates the blood-brain barrier (BBB), addressing a critical failure point of earlier therapies like crizotinib, where brain metastases frequently caused patient relapse[2]. By competitively binding to the ATP pocket, Entrectinib halts the downstream phosphorylation cascades of the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, driving tumor cell apoptosis in ALK/ROS1-dependent malignancies[1].

Fig 1. Disruption of ALK/ROS1 oncogenic signaling by the 3-aminoindazole derivative Entrectinib.

Overcoming Acquired Resistance: Covalent FGFR4 Inhibitors

Fibroblast growth factor receptor 4 (FGFR4) is a primary oncogenic driver in hepatocellular carcinoma (HCC). However, clinical resistance driven by gatekeeper mutations (e.g., V550L and V550M) severely limits the efficacy of reversible inhibitors. Recent advancements have leveraged the aminoindazole scaffold to design irreversible covalent inhibitors. For instance, compound 48c, a 3-amido-1H-indazole derivative, utilizes a Michael acceptor to form a covalent bond with a specific cysteine residue in the FGFR4 hinge region[3]. This compound exhibits picomolar inhibitory activity (IC50 < 0.3 nM) against Ba/F3 cell lines driven by both wild-type and V550L/M mutant FGFR4, effectively bypassing steric hindrance caused by the gatekeeper mutation[3].

Expanding the Therapeutic Window: IKKα and IDO1 Modulation

Beyond classical receptor tyrosine kinases, aminoindazole derivatives are being engineered to target complex intracellular signaling and the tumor microenvironment:

-

Non-Canonical NF-κB Signaling : The aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been optimized to yield highly selective inhibitors of IKKα (e.g., SU1261), demonstrating over 60-fold selectivity against the closely related IKKβ isoform[4]. This selectivity is crucial for perturbing non-canonical NF-κB signaling in osteosarcoma and prostate cancer without triggering the severe systemic toxicities associated with pan-IKK inhibition[4].

-

Immunomodulation : The 6-aminoindazole derivative, Compound 36, has shown remarkable efficacy in suppressing Indoleamine 2,3-dioxygenase 1 (IDO1) protein expression[5]. By preventing tryptophan depletion in the tumor microenvironment, this compound induces G2/M cell cycle arrest and exhibits potent anti-proliferative activity (IC50 = 0.4 µM) in HCT116 colorectal cancer cells[5].

-

Chemo-Immunotherapy Conjugates : In a novel approach, a 5-aminoindazole-podophyllotoxin derivative was conjugated with a galectin-1 targeted aptamer (AP74). This conjugate enriches the tumor microenvironment, enhances CD4+/CD8+ T-cell infiltration, and achieves a 70.2% tumor inhibition ratio in HCC models[6].

Quantitative Data Summary

| Compound / Derivative | Primary Target(s) | IC50 (Wild-Type) | IC50 (Mutant / Cellular) | Disease Model / Application |

| Entrectinib | ALK, ROS1, TRK | 12 nM (ALK) | N/A | NSCLC, NTRK-fusion solid tumors |

| Compound 48c | FGFR4 | 2.9 nM | 0.3 nM (V550L/M) | Hepatocellular Carcinoma (HCC) |

| SU1261 | IKKα | 10 nM | 680 nM (IKKβ) | Osteosarcoma (U2OS), Prostate Cancer |

| Compound 36 | IDO1 | N/A | 0.4 µM (HCT116) | Colorectal Cancer |

Experimental Framework: Validating Aminoindazole Kinase Inhibitors

To ensure scientific integrity and eliminate false positives (e.g., pan-assay interference compounds), the evaluation of novel aminoindazole derivatives must follow a self-validating, multi-tiered protocol.

Protocol 1: TR-FRET Kinase Assay for Biochemical Potency

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lived fluorophores (like Europium) to introduce a temporal delay before measurement. This eliminates short-lived background autofluorescence from the chemical library, ensuring that the calculated IC50 reflects true target engagement rather than optical interference.

-

Preparation : Prepare a 384-well plate with serial dilutions of the aminoindazole derivative (ranging from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

-

Enzyme Addition : Add recombinant kinase (e.g., FGFR4 WT or V550L mutant) at a final concentration of 1 nM. Incubate for 15 minutes at room temperature to allow pre-binding.

-

Reaction Initiation : Add the ATP/Substrate mix. The ATP concentration must be set at the empirical

for the specific kinase to accurately assess competitive inhibition. -

Detection : After 60 minutes, add the EDTA-quench/detection mixture containing Europium-labeled anti-phospho antibodies and ULight-labeled streptavidin.

-

Quantification : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Washout Assay for Covalent Binding Validation

Causality: To prove that an aminoindazole derivative (like Compound 48c) acts via irreversible covalent bonding rather than tight reversible binding, a washout experiment is mandatory. If the inhibitor is reversible, rapid dilution will shift the equilibrium, restoring kinase activity. If covalent, activity remains permanently suppressed.

-

Pre-incubation : Incubate the target kinase with the inhibitor at 10x the IC50 concentration for 2 hours to ensure complete target saturation.

-

Rapid Dilution : Dilute the reaction mixture 100-fold into an assay buffer containing a saturating concentration of ATP and peptide substrate.

-

Kinetic Monitoring : Continuously monitor the recovery of kinase activity over 4 hours.

-

Self-Validating Control : A parallel control must be run using a known reversible inhibitor (e.g., Ponatinib). The reversible inhibitor must show >80% activity recovery post-washout, while the covalent aminoindazole must demonstrate <5% recovery to validate the irreversibility claim.

Fig 2. Self-validating experimental workflow for the development of covalent kinase inhibitors.

References

-

Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry (ACS).1

-

Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. Bioorganic Chemistry (PubMed).3

-

Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.4

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances.5

-

Conjugating 4β-NH-(5-Aminoindazole)-podophyllotoxin and Galectin-1-Targeted Aptamer for Synergistic Chemo-Immunotherapy of Hepatocellular Carcinoma. Advanced Healthcare Materials (PubMed).6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scilit.com [scilit.com]

- 3. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Conjugating 4β-NH-(5-Aminoindazole)-podophyllotoxin and Galectin-1-Targeted Aptamer for Synergistic Chemo-Immunotherapy of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) of 4-Methyl-1H-indazol-6-amine in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the indazole ring serves as a privileged bioisostere of indole, frequently utilized to target the ATP-binding pockets of various kinases and immunometabolic enzymes. Specifically, 4-methyl-1H-indazol-6-amine (CAS 885520-74-1) has emerged as a highly versatile building block. This in-depth technical guide explores the structure-activity relationship (SAR) of this scaffold, detailing how the strategic positioning of the C4-methyl group and the C6-amino functionalization dictates target selectivity, binding affinity, and pharmacokinetic viability in oncology and immunology.

Structural Anatomy & Physicochemical Profiling

The pharmacological efficacy of 4-methyl-1H-indazol-6-amine is rooted in its unique spatial and electronic properties. Designing inhibitors around this core requires a deep understanding of its three primary structural features:

-

N1/N2 Tautomerism: The 1H-indazole core exists in a tautomeric equilibrium between the 1H and 2H forms. This dynamic state allows the scaffold to adapt its hydrogen-bond (H-bond) donor/acceptor profile based on the electrostatic environment of the target protein's active site.

-

The C4-Methyl Gatekeeper Effect: The addition of a methyl group at the C4 position is not merely a lipophilic enhancement. Causally, this methyl group creates a localized steric bump. When the scaffold enters a kinase active site, the C4-methyl group often inserts into the hydrophobic "gatekeeper" pocket. This steric bulk restricts the torsional angle of the molecule, preventing it from binding to off-target kinases with smaller gatekeeper residues, thereby exponentially increasing target selectivity[1].

-

The C6-Amino Anchor: The exocyclic amine at the C6 position serves as a highly reactive nucleophile for synthetic functionalization (e.g., forming amides, ureas, or secondary amines) and acts as a critical bidentate H-bond donor/acceptor in the hinge region of kinases[2].

Fig 1: Pharmacophoric mapping and structural causality of the 4-methyl-1H-indazol-6-amine scaffold.

Target-Specific SAR Insights

Spleen Tyrosine Kinase (Syk) & EGFR Inhibition

Syk is a non-receptor tyrosine kinase critical in B-cell receptor signaling; its aberrant activation is linked to hematological malignancies and autoimmune diseases. Recent structural optimizations have utilized 1-(difluoromethyl)-4-methyl-1H-indazol-6-amine coupled with 1,2,4-triazine-6-carboxamide derivatives to achieve picomolar inhibition of Syk[1]. The C4-methyl group effectively shields the core from rapid hepatic metabolism while perfectly occupying the hydrophobic cleft adjacent to the Syk hinge region. Similarly, in the development of selective Epidermal Growth Factor Receptor (EGFR) inhibitors, the 4-methyl-1H-indazol-6-amine scaffold has been employed to bypass acquired resistance mutations (like T790M), utilizing the C6-amine to form a covalent or tight-binding interaction with the mutated kinase domain[3].

Rho Kinase (ROCK) and PLK4

In the optimization of ROCK inhibitors (vital for treating hypertension and cardiovascular diseases), N-substituted prolinamido indazoles demonstrate profound SAR sensitivity. Molecular docking reveals that the indazole ring's nitrogen atoms form crucial H-bonds with the backbone of Met156 in the ROCK active site, while the amide NH (derived from the C6-amine) interacts with Ala215[2]. Furthermore, 6-aminoindazole derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), perturbing centriole replication and inducing apoptosis in breast cancer models[4].

Immunometabolism: IDO1 Inhibition

Beyond kinases, the 6-aminoindazole scaffold mimics the indole ring of tryptophan, making it an ideal competitive inhibitor for Indoleamine 2,3-dioxygenase 1 (IDO1)—a key enzyme tumors use to suppress T-cell immune responses. SAR studies indicate that N-aromatic substitution of 6-aminoindazole derivatives (e.g., N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) yields potent anti-proliferative activity. The fluorobenzyl group enhances lipophilicity and pi-pi stacking within the IDO1 catalytic pocket, achieving sub-micromolar IC50 values in human colorectal cancer cells (HCT116)[5].

Quantitative SAR Data

The following table synthesizes the impact of various functionalizations on the 6-aminoindazole core across different therapeutic targets, highlighting the necessity of the C4/C6 geometry.

| Scaffold Modification | Primary Target | IC50 / Potency | Mechanistic Rationale |

| Unsubstituted 1H-indazol-6-amine | Broad Kinases | > 10 μM | Lacks steric bulk; poor selectivity and rapid clearance. |

| 4-Methyl-1H-indazol-6-amine | EGFR (Mutant) | ~ 2.0 nM | C4-Methyl inserts into gatekeeper pocket, enhancing selectivity[3]. |

| 1-Alkyl-4-methyl-1H-indazol-6-amine | Syk Kinase | < 1.0 nM | N1-alkylation locks tautomeric state; C4-Methyl prevents off-target binding[1]. |

| N-(1H-indazol-6-yl)pyrrolidine-2-carboxamide | ROCK I | 0.27 μM | C6-amide forms critical H-bond with Ala215; indazole core binds Met156[2]. |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 / HCT116 Cells | 0.4 ± 0.3 μM | Fluorobenzyl group enhances pi-pi stacking in the tryptophan-binding pocket[5]. |

Experimental Methodologies & Protocols

To ensure rigorous validation of SAR hypotheses, the following self-validating protocols outline the synthesis and biological evaluation of 4-methyl-1H-indazol-6-amine derivatives.

Protocol A: Reductive Amination of C6-Amine

Purpose: To functionalize the C6-amine with aryl/alkyl groups to probe the hydrophobic sub-pockets of target kinases.

-

Reagent Preparation: Dissolve 1.0 eq of 4-methyl-1H-indazol-6-amine in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the intermediate imine.

-

Imine Formation: Add 1.1 eq of the desired aldehyde (e.g., 4-fluorobenzaldehyde) and 0.1 eq of glacial acetic acid. Stir at room temperature for 4 hours.

-

Reduction: Slowly add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3). Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the imine without reducing the indazole core or other sensitive functional groups.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid. Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the N-substituted derivative.

Protocol B: In Vitro Kinase Inhibition Assay (Luminescence-based)

Purpose: To quantify the IC50 of synthesized derivatives against target kinases (e.g., EGFR or Syk).

-

Buffer Preparation: Prepare a 4× kinase reaction buffer containing 20 mM Tris-HCl (pH 7.5), 20 mM NaCl, 10 mM MgCl2, and 2.5 mM DTT. Causality: DTT maintains the catalytic cysteine residues in a reduced state, preventing enzyme inactivation.

-

Compound Dilution: Serially dilute the test compounds in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation).

-

Enzyme Incubation: Add the purified kinase (e.g., 2 nM EGFR-WT) and substrate to the wells. Incubate for 15 minutes at 25°C to allow for inhibitor-enzyme pre-equilibration[3].

-

Reaction Initiation: Add ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

-

Detection: Add a luminescence-based Kinase Detection Reagent (e.g., Promega Kinase-Glo). Centrifuge at 1000 rpm for 1 min, then incubate for 40 min at 25°C[3].

-

Data Analysis: Read the luminescence signal (which is inversely proportional to kinase activity). Calculate the IC50 using non-linear regression: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)).

Fig 2: High-throughput luminescence kinase inhibition assay workflow for SAR validation.

Conclusion

The 4-methyl-1H-indazol-6-amine scaffold is a masterclass in rational drug design. By leveraging the steric gating of the C4-methyl group and the versatile hydrogen-bonding capacity of the C6-amine, medicinal chemists can fine-tune molecules to achieve exquisite selectivity and potency against a myriad of targets, from Syk and EGFR in oncology to IDO1 in immunometabolism. Future SAR campaigns will likely focus on utilizing this core in the development of Proteolysis Targeting Chimeras (PROTACs), where the C6-amine can serve as an optimal exit vector for linker attachment.

References

- US9145414B2 - 1,2,4-triazine-6-carboxamide derivative Source: Google Patents URL

- CN113896744B - A selective EGFR inhibitor Source: Google Patents URL

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Source: ResearchGate URL:[Link]

-

Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents Source: MDPI URL:[Link]

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Publishing URL:[Link]

Sources

Comprehensive Technical Guide on 4-Methyl-1H-indazol-6-amine: Physicochemical Profiling and Solubility Optimization in Preclinical Drug Development

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold is recognized as a "privileged structure," frequently utilized in the design of kinase inhibitors and target-specific antineoplastic agents. 4-Methyl-1H-indazol-6-amine is a highly versatile building block and pharmacophore intermediate. However, like many planar, heteroaromatic primary amines, it presents distinct physicochemical challenges—most notably, limited aqueous solubility at physiological pH.

This whitepaper provides an in-depth mechanistic analysis of the physicochemical properties of 4-methyl-1H-indazol-6-amine. It outlines the causality behind its solubility dynamics and provides field-proven, self-validating experimental protocols for thermodynamic solubility determination, ensuring robust data generation for downstream in vitro and in vivo assays.

Core Physicochemical Properties

Understanding the baseline quantitative data of a compound is the first step in predicting its pharmacokinetic behavior and developability. The structural features of 4-methyl-1H-indazol-6-amine—specifically the methyl group at the C4 position and the primary amine at the C6 position—dictate its lipophilicity, hydrogen-bonding capacity, and crystal packing[1].

Table 1: Quantitative Physicochemical Profile

| Property | Value / Description |

| Chemical Name | 4-methyl-1H-indazol-6-amine |

| CAS Number | 885520-74-1 |

| Molecular Weight | 147.18 g/mol |

| Molecular Formula | C₈H₉N₃ |

| Appearance | Solid (Crystalline) |

| Tautomeric State | Predominantly 1H-indazole (Thermodynamically favored) |

| Ionization (Basicity) | Weak base (Primary amine and pyrazole nitrogens) |

| Primary Solvents | Soluble in DMSO, DMF; sparingly soluble in neutral water |

Data supported by standard chemical repository specifications 1.

Mechanistic Insights: Molecular Structure and Solubility Dynamics

To optimize formulation, one must understand the causality behind a compound's physical state. The solubility of 4-methyl-1H-indazol-6-amine is governed by the thermodynamic competition between its crystal lattice energy and its solvation energy .

-

Tautomerism and Lattice Stability: Indazoles exist in tautomeric equilibrium between the 1H- and 2H- forms. The 1H-indazole tautomer is energetically more stable by approximately 2.3 to 3.6 kcal/mol 2. This stability, combined with the primary amine at C6, facilitates a dense network of intermolecular hydrogen bonds in the solid state, resulting in a high crystal lattice energy.

-

pH-Dependent Solvation: At physiological pH (7.4), the compound is largely un-ionized. Water, a highly polar protic solvent, cannot easily disrupt the hydrophobic interactions of the methyl-substituted aromatic ring and the strong H-bond network of the crystal lattice. Consequently, neutral aqueous solubility is poor.

-

Ionization Causality: As the pH drops below the pKa of the primary amine (typically around pH 4-5 for aromatic amines), the molecule becomes protonated. This introduces a positive charge, drastically increasing ion-dipole interactions with water and overcoming the lattice energy, leading to a logarithmic increase in solubility.

Thermodynamic pathway of 4-methyl-1H-indazol-6-amine from solid to solvated state.

Experimental Workflows for Solubility Determination

In early-stage drug discovery, relying solely on Kinetic Solubility (crashing a DMSO stock into an aqueous buffer) often yields false positives due to supersaturation and metastable states. To generate trustworthy, actionable data for 4-methyl-1H-indazol-6-amine, a Thermodynamic Solubility Assay (Shake-Flask Method) must be employed 3.

This protocol is designed as a self-validating system: it inherently checks for pH shifts and equilibrium states, ensuring the data's scientific integrity.

Step-by-Step Protocol: High-Throughput Thermodynamic Solubility Assay (HTSA)

-

Solid Dispensing: Accurately weigh an excess amount (e.g., 2–5 mg) of crystalline 4-methyl-1H-indazol-6-amine into a 2 mL glass HPLC vial. Rationale: Excess solid ensures the solution reaches true thermodynamic saturation.

-

Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., DPBS pH 7.4, 0.1 M HCl, FaSSIF, or FeSSIF) to the vial.

-

Equilibration (Agitation): Seal the vial and place it on a vial roller or orbital shaker at 37°C. Agitate continuously for 24 to 48 hours. Rationale: Extended incubation prevents the reporting of metastable supersaturated states as true solubility.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Final pH Validation (Critical Step): Measure the pH of the resulting supernatant. Rationale: Because 4-methyl-1H-indazol-6-amine is a weak base, its dissolution can consume protons and alter the pH of weakly buffered solutions. If the final pH deviates by >0.1 units from the starting buffer, the solubility value must be reported at the new, shifted pH4.

-

Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV (typically at 254 nm) or LC-MS/MS. Calculate the concentration against a multi-point calibration curve prepared from a high-purity DMSO stock of the compound.

Shake-flask experimental workflow for thermodynamic solubility determination.

Solubilization Strategies for Assays

When working with 4-methyl-1H-indazol-6-amine in practical laboratory settings, strategic formulation is required to bypass its inherent aqueous insolubility.

-

For In Vitro Biochemical Assays: Prepare a master stock solution at 10–20 mM in 100% anhydrous DMSO. When dosing into aqueous assay buffers, ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation. Perform serial dilutions in DMSO before transferring to the aqueous buffer to minimize localized precipitation.

-

For In Vivo Dosing (Preclinical PK/PD): Because pure aqueous vehicles will likely result in suspension rather than solution, utilize co-solvent systems. A standard, well-tolerated preclinical formulation for indazole derivatives is: 5% DMSO / 10% Tween-80 / 85% Saline . Alternatively, complexation with cyclodextrins (e.g., 20% Hydroxypropyl-β-cyclodextrin in water) can encapsulate the hydrophobic methyl-indazole core, significantly enhancing systemic exposure.

References

-

Domainex. "Thermodynamic Solubility Assay Protocols and Standards".[Link]

-

Dissolution Technologies / United States Pharmacopeial Convention (USP). "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients". [Link]

Sources

4-Methyl-1H-Indazol-6-Amine: A Privileged Scaffold for Kinase & IDO1 Inhibitor Design

Topic: 4-methyl-1H-indazol-6-amine Medicinal Chemistry Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The "Magic Methyl" of Indazoles

In the landscape of heterocyclic building blocks, 4-methyl-1H-indazol-6-amine (CAS: 885520-74-1) occupies a strategic niche. While the general aminoindazole scaffold is ubiquitous in drug discovery, the introduction of the C4-methyl group provides a critical structural constraint. This "magic methyl" effect often enhances potency by filling hydrophobic pockets (e.g., the gatekeeper region in kinases) or restricting conformation to improve selectivity profiles.

This guide analyzes the medicinal chemistry utility of this building block, detailing its synthesis, reactivity patterns, and application in high-value targets like Syk (Spleen Tyrosine Kinase) and IDO1 (Indoleamine 2,3-dioxygenase 1).

Chemical Profile & Structural Logic[1]

The Tautomeric Balance

Indazoles exist in a tautomeric equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms. For 4-methyl-1H-indazol-6-amine, the 1H-tautomer is thermodynamically favored in the ground state (approx. 2-4 kcal/mol stability advantage).

-

Implication: When functionalizing the N-terminus, alkylation conditions (e.g.,

, alkyl halide) often yield a mixture of N1- and N2-alkylated products. However, the 4-methyl group exerts steric pressure on the N1 position, potentially shifting regioselectivity ratios compared to the unsubstituted parent.

The C6-Amine Handle

The primary amine at position 6 is the primary vector for SAR (Structure-Activity Relationship) expansion. It serves as a nucleophile for:

-

Amide Couplings: Creating hinge-binding motifs.

-

Urea/Carbamate Formation: Targeting the DFG-out pocket in kinases.

-

Buchwald-Hartwig Aminations: Installing aryl/heteroaryl tails.

Quantitative Data Profile

| Property | Value | Note |

| CAS Number | 885520-74-1 | Primary identifier |

| Molecular Weight | 147.18 g/mol | Fragment-based drug discovery (FBDD) compliant |

| ClogP | ~1.2 | Favorable lipophilicity for CNS & systemic exposure |

| H-Bond Donors | 3 (NH2, NH) | Critical for Hinge Binding |

| H-Bond Acceptors | 2 (N, N) | Pyrazole nitrogen interactions |

| pKa (Indazole NH) | ~13.8 | Weakly acidic; requires strong base for deprotonation |

| pKa (Aniline NH2) | ~3.5 - 4.0 | Weakly basic; less reactive than typical anilines |

Synthetic Pathways & Production[4][5]

The synthesis of 4-methyl-1H-indazol-6-amine typically follows a convergent route, prioritizing the installation of the methyl group before ring closure or utilizing a pre-methylated aromatic precursor.

Strategic Workflow (DOT Visualization)

Figure 1: Convergent synthetic workflow for the production of the target building block.

Detailed Experimental Protocol: Nitro Reduction

Context: This is the industry-standard method for generating the amine from the stable nitro-intermediate.

Objective: Selective reduction of 4-methyl-6-nitro-1H-indazole to 4-methyl-1H-indazol-6-amine without over-reduction of the aromatic ring.

Reagents:

-

Substrate: 4-methyl-6-nitro-1H-indazole (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Source:

gas (balloon or Parr shaker)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-methyl-6-nitro-1H-indazole (5.0 g, 28.2 mmol) in MeOH (100 mL). Ensure complete dissolution; mild heating (30°C) may be required.

-

Inerting: Evacuate the flask and backfill with Nitrogen (

) three times to remove oxygen. -

Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution under a gentle stream of nitrogen. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the system with Hydrogen (

) gas. Attach a hydrogen balloon (1 atm) or set the Parr shaker to 30 psi. Stir vigorously at Room Temperature (25°C) for 4–6 hours. -

Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (

) should disappear, and a lower, polar spot ( -

Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite cake with MeOH (2 x 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow/brown solid.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Validation Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (

) around 5.0–6.0 ppm. The methyl group should appear as a sharp singlet around 2.4–2.6 ppm.

Medicinal Chemistry Applications

Kinase Inhibition (Syk & EGFR)

The 4-methyl-1H-indazol-6-amine scaffold is a bioisostere for the amino-quinazoline core found in drugs like Gefitinib, but with distinct solubility and binding properties.

-

Mechanism: In Syk (Spleen Tyrosine Kinase) inhibitors, this scaffold acts as the hinge binder. The N1-H and N2 serve as the donor-acceptor pair for the hinge region (Glu/Ala residues).

-

The 4-Methyl Role: The methyl group at C4 is often positioned to interact with the gatekeeper residue or to twist the molecule, preventing flat stacking and improving solubility.

-

Case Study (Patent US9145414B2): 1,2,4-triazine-6-carboxamide derivatives utilize the 4-methyl-indazol-6-amine moiety. The amine is coupled to a heterocyclic core, creating a molecule that inhibits Syk with high selectivity, potential for treating autoimmune diseases (Rheumatoid Arthritis) and Hematological malignancies.

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy.[1]

-

Design Strategy: 6-aminoindazoles mimic the tryptophan substrate.

-

Utility: The 6-amine is derivatized (e.g., reductive amination with benzaldehydes) to extend into the hydrophobic pocket of IDO1 (Pocket A/B). The 4-methyl group restricts the rotation of the core, locking the bioactive conformation.

Structural Activity Map (DOT Visualization)

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional vectors of the scaffold.

References

-

Syk Inhibitor Development: 1,2,4-triazine-6-carboxamide derivative and use thereof. US Patent 9,145,414 B2. (2015). Source:

-

IDO1 Inhibitors: Hoang, N. X., et al. (2020).[1][2][3][4] Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.[1][2][3][5][6] RSC Advances, 10(73), 45199–45206.[2] Source: [2]

-

EGFR Inhibitors: A selective EGFR inhibitor and preparation method thereof. CN Patent 113896744B. (2022). Source:

-

General Indazole Synthesis: Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry. Source:

-

Compound Data: PubChem. 4-methyl-1H-indazol-6-amine (CID 24728761).Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Novel Sulfonamide Derivatives from 4-methyl-1H-indazol-6-amine

Abstract

This application note provides a comprehensive guide for the synthesis of novel sulfonamide derivatives utilizing 4-methyl-1H-indazol-6-amine as a key starting material. The indazole scaffold is a privileged structure in medicinal chemistry, and its combination with the sulfonamide moiety has yielded numerous compounds with significant therapeutic potential.[1][2] This document offers a detailed, step-by-step protocol for the N-sulfonylation of 4-methyl-1H-indazol-6-amine, discusses the rationale behind experimental choices, and presents methods for characterization and data interpretation. The protocols are designed for researchers in drug discovery and medicinal chemistry, providing a robust foundation for the generation of compound libraries for screening and lead optimization.

Introduction: The Synergy of Indazole and Sulfonamide Moieties

The indazole ring system is a prominent heterocyclic scaffold found in a multitude of biologically active compounds, with applications ranging from oncology to anti-inflammatory and anti-bacterial agents.[2][3] Currently, numerous indazole-based drugs are either approved or in clinical trials, underscoring the scaffold's importance.[1] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of pharmaceuticals including antibacterial, anti-cancer, and antiviral drugs.[1][4][5]

The strategic combination of these two pharmacophores can lead to novel molecular entities with enhanced biological activity and desirable pharmacokinetic properties. The 6-amino-indazole core, specifically, serves as a versatile anchor point for introducing diverse sulfonyl chloride groups, enabling the systematic exploration of structure-activity relationships (SAR). This guide focuses on 4-methyl-1H-indazol-6-amine as a readily accessible building block for creating diverse libraries of N-(4-methyl-1H-indazol-6-yl)sulfonamides.

Reaction Principle: Nucleophilic Amination of Sulfonyl Chlorides

The core transformation is the reaction between the primary amino group of 4-methyl-1H-indazol-6-amine and an electrophilic sulfonyl chloride. This is a classic nucleophilic substitution reaction.

-

Nucleophile: The lone pair of electrons on the nitrogen atom of the 6-amino group acts as the nucleophile.

-

Electrophile: The sulfur atom of the sulfonyl chloride (R-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

-

Role of the Base: The reaction produces one equivalent of hydrochloric acid (HCl). A base, typically pyridine or triethylamine, is essential to neutralize this acidic byproduct.[5][6] Using pyridine as both the solvent and the base is a common and effective strategy, as it drives the reaction to completion by scavenging the HCl generated.[7]

The general reaction scheme is depicted below.

Figure 1: General reaction scheme for the synthesis of N-(4-methyl-1H-indazol-6-yl)sulfonamides.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative compound, N-(4-methyl-1H-indazol-6-yl)benzenesulfonamide. This can be adapted for various substituted and heterocyclic sulfonyl chlorides.

Materials and Reagents

-

4-methyl-1H-indazol-6-amine (MW: 147.18 g/mol )

-

Benzenesulfonyl chloride (MW: 176.62 g/mol )

-

Pyridine, anhydrous (ACS grade or higher)

-

Dichloromethane (DCM), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Deionized water

-

1M Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography, 230-400 mesh)

Instrumentation

-

Magnetic stirrer with heating capabilities

-

Round-bottom flasks and standard glassware

-

Condenser

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-indazol-6-amine (1.0 g, 6.79 mmol, 1.0 equiv.).

-

Solvent Addition: Add anhydrous pyridine (15 mL). Stir the mixture at room temperature until the amine is fully dissolved.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (0.95 mL, 7.47 mmol, 1.1 equiv.) dropwise over 5-10 minutes. Expert Insight: The slow, cooled addition is crucial to control the initial exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The starting amine should be consumed, and a new, typically less polar, product spot should appear.

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, pour the mixture into 100 mL of deionized water and stir for 15 minutes.

-

Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers. Wash sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL). Trustworthiness Check: The acid wash is critical for removing the pyridine, which can otherwise complicate purification. The bicarbonate wash neutralizes any residual acid.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 20% EtOAc in hexanes). Combine the fractions containing the pure product (as determined by TLC) and concentrate to dryness to afford the final compound.

Visualization of the Experimental Workflow

The entire process from setup to analysis can be visualized as a clear workflow.

Figure 2: Step-by-step experimental workflow for the synthesis and analysis of sulfonamide derivatives.

Data and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table provides an example of expected data for a small library of derivatives prepared using this protocol.

| Sulfonyl Chloride Used | Product Structure | Expected Yield (%) | M.p. (°C) | Key ¹H NMR Signal (DMSO-d₆) |

| Benzenesulfonyl Chloride | N-(4-methyl-1H-indazol-6-yl)benzenesulfonamide | 75-85% | 210-212 | ~10.5 ppm (s, 1H, -SO₂NH-) |

| 4-Methylbenzenesulfonyl Chloride | 4-Methyl-N-(4-methyl-1H-indazol-6-yl)benzenesulfonamide | 80-90% | 225-227 | ~10.4 ppm (s, 1H, -SO₂NH-) |

| 4-Fluorobenzenesulfonyl Chloride | 4-Fluoro-N-(4-methyl-1H-indazol-6-yl)benzenesulfonamide | 70-80% | 218-220 | ~10.6 ppm (s, 1H, -SO₂NH-) |

Characterization Notes:

-

¹H NMR: Expect to see the disappearance of the broad -NH₂ signal from the starting material and the appearance of a new, sharp singlet for the sulfonamide -NH proton, typically downfield (>10 ppm). Aromatic protons from both the indazole and the new aryl group will be visible.

-

¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the final structure.

-

HRMS: This provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[1][8]

-

IR Spectroscopy: Look for characteristic S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹.

Conclusion

This application note details a reliable and versatile protocol for the synthesis of N-(4-methyl-1H-indazol-6-yl)sulfonamide derivatives. By explaining the chemical principles and providing a clear, step-by-step workflow, this guide empowers researchers to efficiently generate novel compound libraries. The resulting molecules are of significant interest in drug discovery programs, particularly for developing inhibitors of kinases and other enzymes where the indazole-sulfonamide scaffold has proven effective.[3]

References

-

El-Gamal, M. I., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

-

Guesmi, F., et al. (2024). Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents. MDPI. Available at: [Link]

-

Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Bissell, M. A., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

El-Gamal, M. I., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. Available at: [Link]

-

Riaz, H., et al. (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Hilaris. Available at: [Link]

-

Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]

-

Das, S., & Laskar, P. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

-

Chicha, H., et al. (2013). 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]